

A Comparative Guide to (R)-2-ethylpiperazine dihydrochloride for Researchers

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Compound of Interest

Compound Name: (R)-2-ethylpiperazine
dihydrochloride

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For scientists and professionals in drug development, the selection of appropriate chemical scaffolds is a critical decision that influences the trajectory of a research program. **(R)-2-ethylpiperazine dihydrochloride** is a chiral piperazine derivative that serves as a valuable building block in the synthesis of complex molecules, particularly in the development of novel therapeutics. This guide provides a comparative analysis of **(R)-2-ethylpiperazine dihydrochloride** against other relevant chiral piperazine derivatives, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Product Specifications

A typical Certificate of Analysis for **(R)-2-ethylpiperazine dihydrochloride** outlines the following specifications:

Parameter	Specification
Appearance	White to off-white solid
Purity (by HPLC)	≥95% [1] [2]
Molecular Formula	C6H16Cl2N2
Molecular Weight	187.11 g/mol [1] [3] [4]
CAS Number	438050-07-8 [1] [3]
Storage	Room Temperature [1]

Comparison with Alternative Piperazine Derivatives

The utility of **(R)-2-ethylpiperazine dihydrochloride** can be best understood in the context of alternative chiral piperazine scaffolds. The choice of a specific derivative is often dictated by the desired biological activity, synthetic accessibility, and intellectual property landscape.

Piperazine derivatives are integral to a wide range of pharmaceuticals, exhibiting activities such as antipsychotic, antidepressant, anxiolytic, and anticancer effects[\[5\]](#).

Here, we compare **(R)-2-ethylpiperazine dihydrochloride** with two other exemplary chiral piperazine derivatives: (2S,5R)-2-ethyl-5-methyl-N-Boc-piperazine and a generic N-aryl piperazine derivative, which are representative of common modifications to the piperazine core.

Feature	(R)-2-ethylpiperazine dihydrochloride	(2S,5R)-2-ethyl-5-methyl-N-Boc-piperazine	N-Aryl Piperazine Derivatives
Structure	Chiral, monosubstituted at C2	Chiral, disubstituted at C2 and C5; N-protected	Typically achiral piperazine with an aryl group on one nitrogen
Key Applications	Building block for asymmetric synthesis[6][7]	Intermediate for more complex chiral molecules[8]	Scaffolds for CNS-active drugs (e.g., antipsychotics, antidepressants)[5]
Reported Biological Activities	Precursor to biologically active compounds	Precursor to compounds with potential therapeutic activity	Antipsychotic, antidepressant, anxiolytic, antimicrobial, antifungal[1][4][9]
Synthetic Accessibility	Synthetically accessible from α -amino acids[6]	Multi-step synthesis required	Generally accessible via nucleophilic substitution or cross-coupling reactions

Experimental Data and Protocols

The selection of a piperazine derivative is often validated through biological screening. Below are representative experimental data and protocols for assessing the antimicrobial and cytotoxic activities of piperazine derivatives.

Antimicrobial Activity Screening

Objective: To determine the minimum inhibitory concentration (MIC) of piperazine derivatives against pathogenic bacteria.

Experimental Protocol:

- Bacterial Strains: Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922) are cultured in Mueller-Hinton Broth (MHB).

- Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
- MIC Assay:
 - A serial two-fold dilution of each compound is prepared in a 96-well microtiter plate with MHB to achieve concentrations ranging from 256 µg/mL to 0.5 µg/mL.
 - Each well is inoculated with the bacterial suspension to a final concentration of 5×10^5 CFU/mL.
 - The plates are incubated at 37°C for 18-24 hours.
 - The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Representative Data:

Compound	S. aureus MIC (µg/mL)	E. coli MIC (µg/mL)
N-benzylpiperazine	>256	128
1-(3-chlorophenyl)piperazine (mCPP)	128	64
Hypothetical (R)-2-ethylpiperazine derivative	64	32

Note: The data for the hypothetical derivative is illustrative and would need to be confirmed by experimental testing.

Cytotoxicity Assay

Objective: To evaluate the cytotoxic effects of piperazine derivatives on a human cancer cell line.

Experimental Protocol:

- **Cell Line:** A human cancer cell line, such as MCF-7 (breast adenocarcinoma), is maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- **Compound Preparation:** Test compounds are dissolved in DMSO to prepare stock solutions.
- **MTT Assay:**
 - Cells are seeded in a 96-well plate at a density of 5×10^3 cells/well and incubated for 24 hours.
 - The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
 - MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.
 - The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
 - The half-maximal inhibitory concentration (IC₅₀) is calculated.

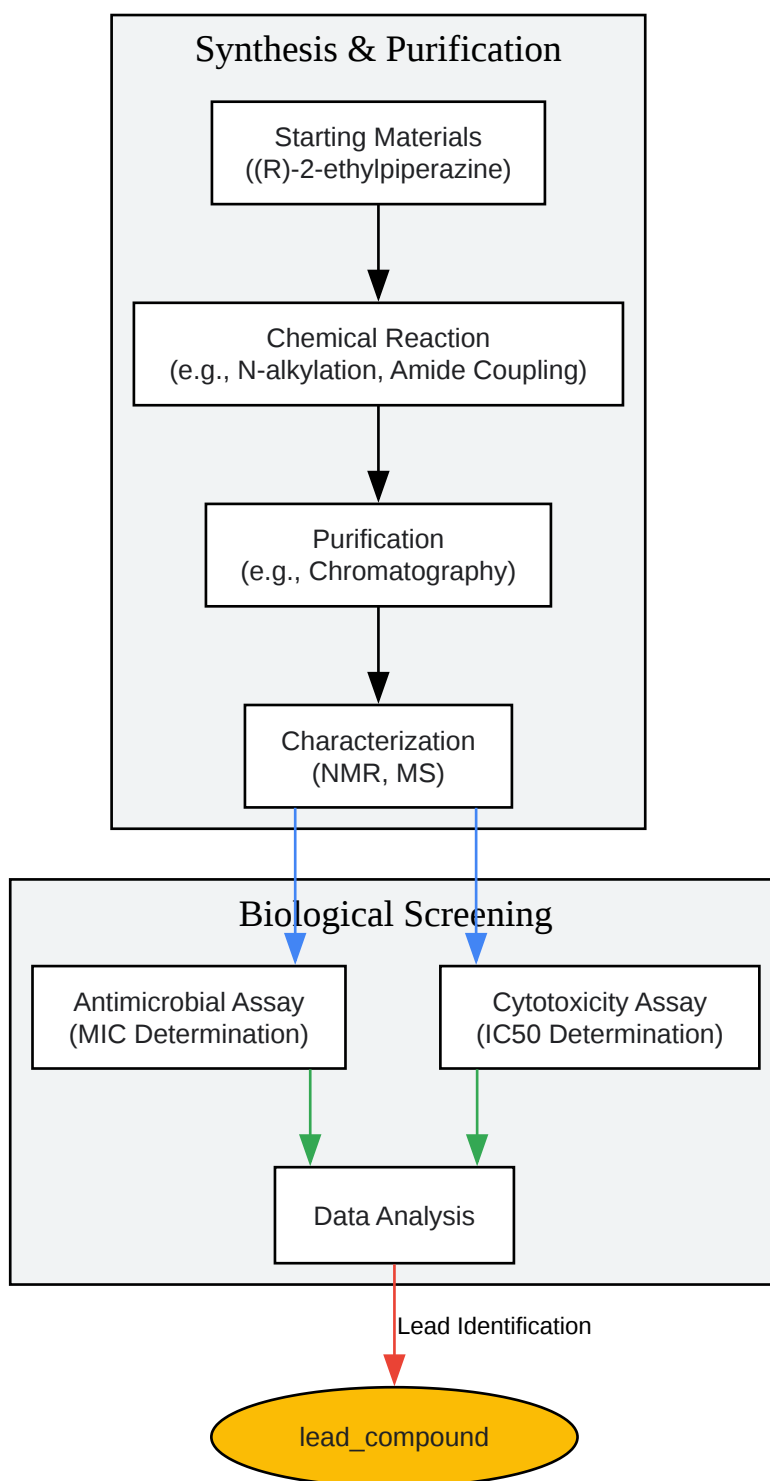
Representative Data:

Compound	MCF-7 IC ₅₀ (μM)
Imatinib (positive control)	0.5
N-ethylpiperazinyll amide of oleanonic acid	5.2[10]
Hypothetical (R)-2-ethylpiperazine derivative	12.8

Note: The data for the hypothetical derivative is for illustrative purposes.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and screening of novel piperazine derivatives.



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Caption: Workflow for Synthesis and Biological Evaluation of Piperazine Derivatives.

This guide provides a foundational comparison to aid in the selection and application of **(R)-2-ethylpiperazine dihydrochloride** and its alternatives in a research and drug development context. The provided protocols and workflows offer a starting point for the experimental validation of these versatile chemical entities.

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